

An In-depth Technical Guide to Ethyl 4-phenylbutanoate (CAS 10031-93-3)

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Compound of Interest

Compound Name: *Ethyl 4-phenylbutanoate*

Cat. No.: *B042043*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 4-phenylbutanoate** (CAS 10031-93-3), a versatile fatty acid ester with applications in synthetic chemistry and as a precursor for biologically active molecules. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and potential applications in drug discovery and development.

Chemical and Physical Properties

Ethyl 4-phenylbutanoate, also known as Benzenebutanoic acid ethyl ester, is a colorless to pale yellow liquid. It possesses a sweet, fruity, plum-like odor and is utilized as a flavoring agent in the food industry.^[1] The fundamental properties of this compound are summarized in the table below.

Property	Value	Reference
CAS Number	10031-93-3	[2]
Molecular Formula	C ₁₂ H ₁₆ O ₂	[2]
Molecular Weight	192.25 g/mol	[3]
Boiling Point	100 °C @ 1 mmHg (lit.)	[1]
80 °C @ 0.25 Torr	[2]	
Density	1.001 g/cm ³ @ 20 °C	[2]
Refractive Index	1.49	
Flash Point	114 °C	
Storage Temperature	Room Temperature, Sealed in dry	[4]

Spectroscopic Data

The structural elucidation of **Ethyl 4-phenylbutanoate** is supported by various spectroscopic techniques. The key spectral data are presented below.

¹H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.29	t, $J = 7.5$ Hz	2H	Ar-H
7.20	t, $J = 7.0$ Hz	3H	Ar-H
4.13	q, $J = 7.1$ Hz	2H	-OCH ₂ CH ₃
2.66	t, $J = 7.6$ Hz	2H	Ar-CH ₂ -
2.33	t, $J = 7.5$ Hz	2H	-CH ₂ COO-
2.03 – 1.92	m	2H	-CH ₂ CH ₂ CH ₂ -
1.26	t, $J = 7.1$ Hz	3H	-OCH ₂ CH ₃

(Source: The Royal Society of Chemistry)

[5]

¹³C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
173.6	C=O
141.5	Ar-C
128.6	Ar-CH
128.5	Ar-CH
126.1	Ar-CH
60.3	-OCH ₂ -
35.2	Ar-CH ₂ -
33.8	-CH ₂ COO-
26.6	-CH ₂ CH ₂ CH ₂ -
14.3	-CH ₃

(Source: The Royal Society of Chemistry)[5]

Mass Spectrometry

The mass spectrum of **Ethyl 4-phenylbutanoate** shows characteristic fragmentation patterns that can be used for its identification.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

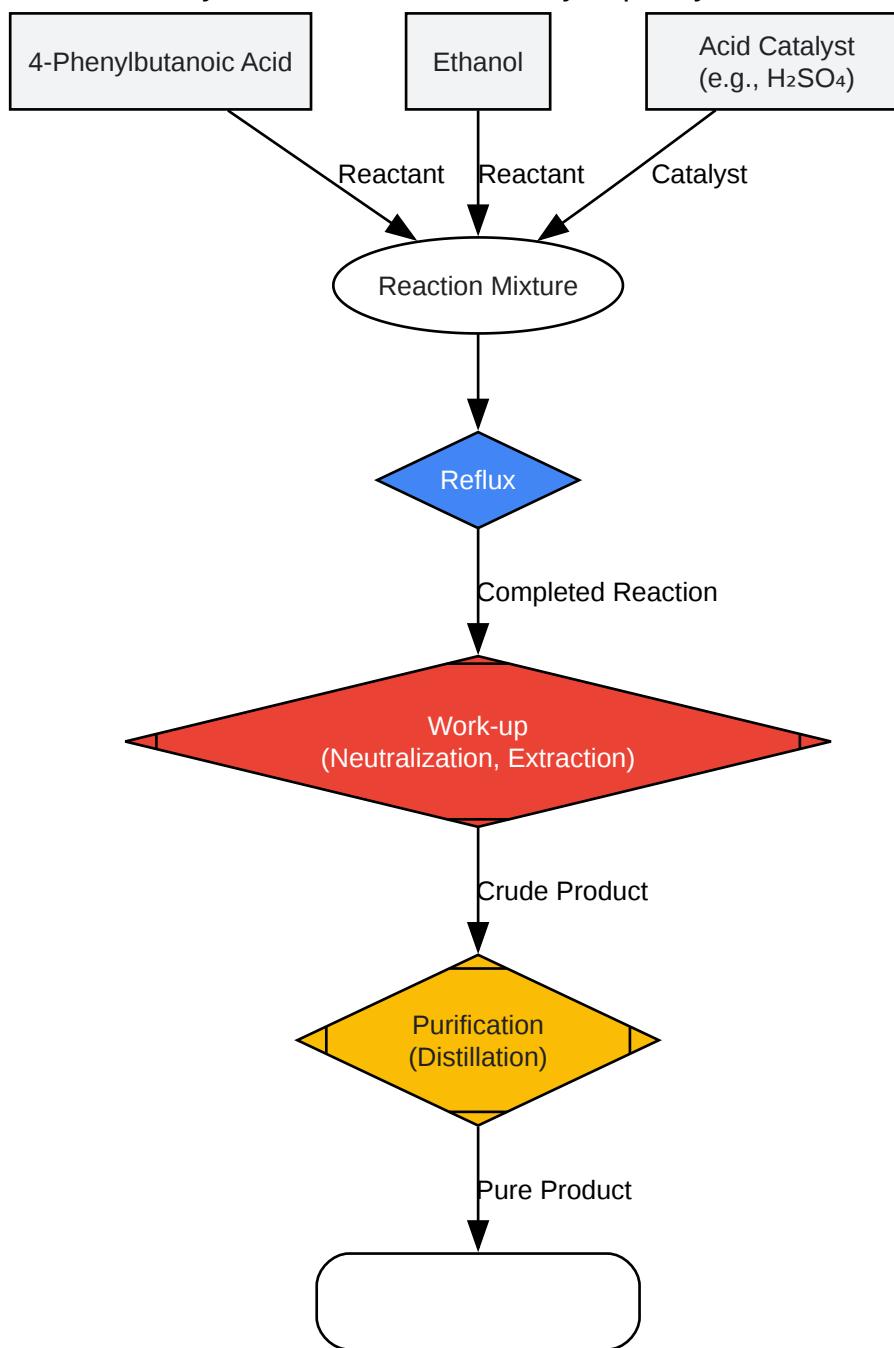
Synthesis of Ethyl 4-phenylbutanoate

Ethyl 4-phenylbutanoate can be synthesized through the esterification of 4-phenylbutanoic acid with ethanol. A common method to obtain the precursor, γ -phenylbutyric acid, is via a Grignard reaction from γ -bromopropylbenzene.[\[1\]](#)

Experimental Protocol: Esterification of 4-phenylbutanoic acid

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-phenylbutanoic acid in an excess of absolute ethanol.
- Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
- Reflux: Heat the reaction mixture to reflux for several hours to drive the esterification to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
- Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
- Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO_4), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure **Ethyl 4-phenylbutanoate**.

General Synthesis Workflow for Ethyl 4-phenylbutanoate

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Synthesis Workflow

Applications in Drug Development

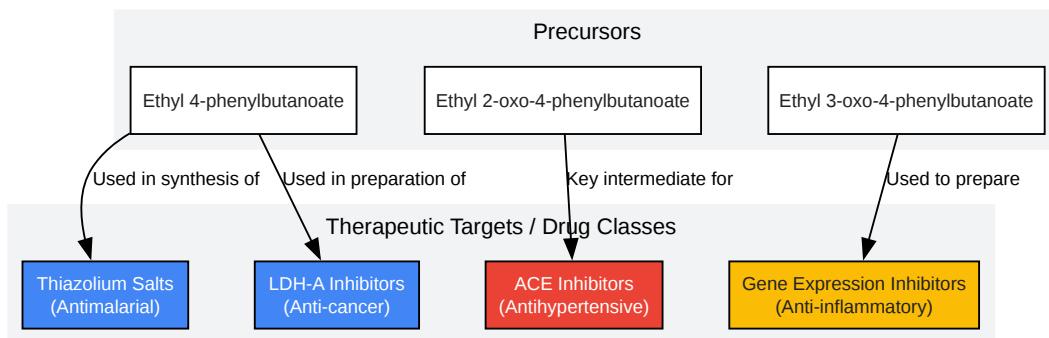
While **Ethyl 4-phenylbutanoate** itself is primarily used as a synthetic intermediate, its structural motif is found in or is a precursor to several classes of biologically active molecules.

Precursor for Bioactive Compounds

Ethyl 4-phenylbutanoate and its isomers serve as key starting materials in the synthesis of various pharmaceutical agents.

- Antimalarial Agents: It is used in the synthesis of thiazolium salts which have demonstrated potent antimalarial activity.[1]
- Lactate Dehydrogenase A (LDH-A) Inhibitors: This compound is also utilized in the preparation of novel inhibitors of LDH-A, an enzyme implicated in cancer metabolism.[1]
- ACE Inhibitors: An isomer, ethyl 2-oxo-4-phenylbutanoate, is a crucial intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors like enalapril, which are used to treat hypertension.[6][7]
- Src Kinase Inhibitors: Derivatives of ethyl 2,4-dioxo-4-arylbutanoates have been synthesized and evaluated for their inhibitory activity against Src kinase, a proto-oncogene involved in tumor growth and metastasis.[8]
- Inhibitors of Gene Expression: The related compound, ethyl 3-oxo-4-phenylbutanoate, is used to prepare pyrrolinylaminopyrimidine analogs that act as inhibitors of AP-1 and NF-κB mediated gene expression, which are involved in inflammatory responses.[9][10]

Role of Ethyl 4-phenylbutanoate Isomers in Drug Synthesis

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Precursor to Bioactive Molecules

Safety and Handling

Ethyl 4-phenylbutanoate is associated with certain hazards and should be handled with appropriate safety precautions.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][11]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][11]

It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE) including gloves and safety glasses.

Conclusion

Ethyl 4-phenylbutanoate is a valuable chemical intermediate with a well-defined profile of physical, chemical, and spectroscopic properties. Its utility extends from the flavor and fragrance industry to being a critical building block in the synthesis of various pharmaceutically active compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and professionals in the field of drug development and organic synthesis.

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